molecular formula C17H17N3O3S B2477436 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide CAS No. 1798399-50-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide

Cat. No. B2477436
CAS RN: 1798399-50-4
M. Wt: 343.4
InChI Key: WDRCEFZMMBZSDF-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Biochemical Impact and Insecticidal Agents

  • The biochemical impacts of various heterocyclic compounds, including those with a thiazole moiety, have been investigated for potential use as insecticidal agents. Research has shown that certain sulfonamide-bearing thiazole derivatives exhibit potent toxic effects against the cotton leafworm, Spodoptera littoralis, suggesting that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide may have similar applications (Soliman et al., 2020).

Crystal Structure Analysis

  • Compounds containing benzo[d][1,3]dioxol-5-yl moieties have been synthesized and analyzed for their crystal structures, which are stabilized by intermolecular hydrogen bonds. This type of structural analysis is crucial for understanding the properties of compounds like this compound and for designing molecules with desired properties (Kumara et al., 2017).

Metal Sorption and Biological Activity

  • N-heterocyclic acrylamide polymers have been synthesized and shown to be efficient chelating agents, interacting selectively with various metal ions. These findings highlight the potential for utilizing this compound in applications related to metal ion sorption and removal, which can be crucial in environmental and biological contexts (Al-Fulaij et al., 2015).

Antimicrobial and Catalytic Activities

  • Derivatives of compounds containing benzo[d][1,3]dioxol-5-yl and thiazol-2-yl moieties have been synthesized and assessed for their antimicrobial properties, demonstrating potential as therapeutic agents or preservatives. Additionally, dioxidovanadium(V) complexes with related structures have been utilized as catalysts in olefin oxidation, showcasing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Eissa, 2007), (Ghorbanloo et al., 2017).

Synthesis of Heterocyclic Compounds

  • The chemical structure of this compound lends itself to the synthesis of various heterocyclic compounds, which have a broad range of applications in pharmaceuticals, agrochemicals, and material science. Studies have explored the synthesis pathways and potential applications of these heterocycles, further expanding the utility of such compounds in scientific research (Shiba et al., 2010).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16(4-2-12-1-3-14-15(9-12)23-11-22-14)19-13-5-7-20(10-13)17-18-6-8-24-17/h1-4,6,8-9,13H,5,7,10-11H2,(H,19,21)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCEFZMMBZSDF-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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